Hif-2|A-IN-7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hypoxia-inducible factor-2 (HIF-2) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). It is composed of an alpha subunit and a beta subunit, which together regulate the expression of genes involved in various adaptive processes such as angiogenesis, erythropoiesis, and metabolic reprogramming. HIF-2 is particularly important in the context of cancer, where it contributes to tumor progression and resistance to therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of HIF-2 inhibitors involves multiple synthetic steps. For example, the preparation of the HIF-2 alpha inhibitor PT2385 starts with p-difluorobenzene as the raw material. The intermediate II is subjected to a Friedel-Crafts reaction with 3-chloropropionyl chloride to generate intermediate II. This intermediate undergoes a substitution reaction with sodium methyl mercaptide to produce intermediate III. Subsequent steps include oxidation, reduction, and two-step substitution reactions to obtain intermediate VII. Further oxidation and reaction with n-butylamine yield compound IX, which is then fluorinated and hydrolyzed to obtain intermediate X. The final product, PT2385, is obtained through asymmetric reduction .

Industrial Production Methods: The industrial production of HIF-2 inhibitors like PT2385 involves optimizing the synthetic route to ensure high yield and purity. The process typically avoids multi-step high-temperature reactions, making it easier to scale up for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: HIF-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for the synthesis of HIF-2 inhibitors and their subsequent modifications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methyl mercaptide and n-butylamine are employed in substitution reactions.

Major Products: The major products formed from these reactions are intermediates that are further processed to yield the final HIF-2 inhibitors, such as PT2385 .

Applications De Recherche Scientifique

HIF-2 has significant applications in various fields:

Chemistry: HIF-2 inhibitors are used in the development of novel chemotherapeutic agents.

Biology: HIF-2 plays a role in the regulation of genes involved in hypoxic responses, making it a target for studying cellular adaptation to low oxygen levels.

Mécanisme D'action

HIF-2 is similar to other hypoxia-inducible factors, such as HIF-1 and HIF-3. it has unique roles and regulatory mechanisms:

HIF-1: Primarily involved in the acute response to hypoxia, regulating genes related to glycolysis and angiogenesis.

HIF-3: Less well understood, but thought to act as a negative regulator of HIF-1 and HIF-2.

Unique Features of HIF-2:

Comparaison Avec Des Composés Similaires

- PT2385

- PT2977 (also known as belzutifan)

- NSC217026

HIF-2 stands out due to its specific role in hypoxia-induced gene regulation and its potential as a therapeutic target in cancer treatment.

Propriétés

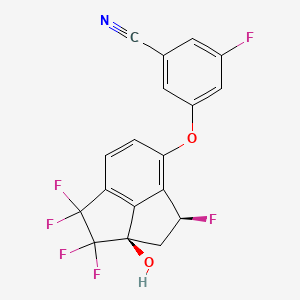

Numéro CAS |

2511247-29-1 |

|---|---|

Formule moléculaire |

C18H9F6NO2 |

Poids moléculaire |

385.3 g/mol |

Nom IUPAC |

3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.04,11]undeca-1(11),7,9-trienyl]oxy]benzonitrile |

InChI |

InChI=1S/C18H9F6NO2/c19-9-3-8(7-25)4-10(5-9)27-13-2-1-11-15-14(13)12(20)6-16(15,26)18(23,24)17(11,21)22/h1-5,12,26H,6H2/t12-,16+/m0/s1 |

Clé InChI |

ZIEZRTWLAIDXDH-BLLLJJGKSA-N |

SMILES isomérique |

C1[C@@H](C2=C(C=CC3=C2[C@]1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |

SMILES canonique |

C1C(C2=C(C=CC3=C2C1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.